6-Fluoroquinazoline-2,4-diol
Overview
Description
6-Fluoroquinazoline-2,4-diol is a chemical compound with the molecular formula C8H5FN2O2 . It has an average mass of 180.136 Da and a mono-isotopic mass of 180.033508 Da .
Synthesis Analysis
The synthesis of quinazoline-2,4-dione compounds, which are related to 6-Fluoroquinazoline-2,4-diol, has been reported in the literature . A series of twenty-nine new quinazoline-2,4-dione compounds were synthesized and their IC50 values for binding toward sphingosine-1-phosphate receptor 2 (S1PR2) were determined using a [32P]S1P binding assay .Molecular Structure Analysis
The molecular structure of 6-Fluoroquinazoline-2,4-diol consists of 8 carbon atoms, 5 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
6-Fluoroquinazoline-2,4-diol has a molecular formula of C8H5FN2O2. It has an average mass of 180.136 Da and a mono-isotopic mass of 180.033508 Da .Scientific Research Applications
Synthesis and Chemical Properties
- 6-Fluoroquinazoline-2,4-diol serves as an important intermediate in synthesizing various fluoroquinazoline derivatives. For instance, it has been used in the synthesis of 5- and 7-fluoroquinazolin-4(1H)-ones, which are obtained from 6-fluoroanthranilic acid through cyclocondensation processes (Layeva et al., 2007).
- Another research highlighted the synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine from 6-Fluoroquinazoline-2,4-diol, emphasizing its role in creating small molecule anticancer drugs (Zhou et al., 2019).
Pharmaceutical and Medicinal Chemistry
- The compound has been utilized in creating novel halogenated 2,4-diaminoquinazolines, indicating its relevance in developing pharmaceuticals (Tomažič & Hynes, 1992).
- A study in Bioorganic & Medicinal Chemistry showcases its use in synthesizing 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives with antifungal activities, demonstrating its application in developing antifungal agents (Xu et al., 2007).
Antimicrobial and Antifungal Properties
- Research in the Journal of Agricultural and Food Chemistry describes the synthesis and evaluation of 1,2,4-triazole thioether and thiazolo[3,2-b]-1,2,4-triazole derivatives bearing the 6-fluoroquinazolinyl moiety, highlighting their antimicrobial properties in agriculture (Ding et al., 2021).
- Another study in the same field synthesized and evaluated 6-fluoroquinazolinylpiperidinyl-containing 1,2,4-triazole Mannich base derivatives, which showed significant antimicrobial activities against phytopathogenic bacteria and fungi (Shi et al., 2020).
Agricultural Applications
- The compound has been used to create derivatives with pronounced antibacterial activities, beneficial for controlling diseases in agriculture. For instance, some compounds demonstrated strong anti-Xoo (Xanthomonas oryzae pv. oryzae) efficacy, indicating their potential as bactericides for rice bacterial blight control (Ding et al., 2021).
Anticancer Research
- 6-Fluoroquinazoline-2,4-diol has been involved in the development of small molecule anticancer drugs, highlighting its significance in cancer research and potential therapeutic applications (Zhou et al., 2019).
Safety And Hazards
properties
IUPAC Name |
6-fluoro-1H-quinazoline-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-4-1-2-6-5(3-4)7(12)11-8(13)10-6/h1-3H,(H2,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQJMNPJMVUMNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586542 | |
Record name | 6-Fluoroquinazoline-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10586542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoroquinazoline-2,4-diol | |
CAS RN |
88145-90-8 | |
Record name | 6-Fluoroquinazoline-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10586542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 88145-90-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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